5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Historical Context of Pyrrolo[2,3-d]pyrimidine Research
The development of pyrrolo[2,3-d]pyrimidine research spans several decades, with foundational work beginning in the mid-20th century and accelerating significantly in recent years due to the emergence of kinase-targeted therapies. Patent records indicate that early investigations into pyrrolopyrimidine compounds began in the 1950s, with initial focus on their potential as vasodilators and other cardiovascular applications. The systematic exploration of this chemical class gained momentum through the 1990s and 2000s, as researchers recognized the potential of these compounds as kinase inhibitors and began to understand their structure-activity relationships.
A comprehensive analysis of patent literature reveals the progressive evolution of pyrrolo[2,3-d]pyrimidine research, with significant milestones including the development of corticotropin releasing factor antagonists, adenosine receptor modulators, and eventually, the breakthrough discoveries leading to clinically approved kinase inhibitors. The historical trajectory shows increasing sophistication in synthetic methodologies and a deeper understanding of how structural modifications influence biological activity. This evolution culminated in the approval of several pyrrolo[2,3-d]pyrimidine-based drugs, including tofacitinib and baricitinib, which validated the therapeutic potential of this chemical class and spurred further research investments.
The period from 2011 to 2016 marked a particularly intensive phase of pyrrolo[2,3-d]pyrimidine research, with a dramatic increase in published articles and patent applications involving kinase inhibitors based on this scaffold. This surge in research activity reflected growing recognition of the advantages offered by the pyrrolopyrimidine core structure, including its ability to form strong hydrogen bonding interactions with kinase active sites and its synthetic accessibility through established organic chemistry methodologies. The historical context reveals how fundamental research in heterocyclic chemistry gradually transformed into practical therapeutic applications, demonstrating the importance of sustained scientific investigation in drug discovery.
Contemporary research continues to build upon these historical foundations, with modern investigations focusing on optimizing selectivity profiles, overcoming resistance mechanisms, and developing more sophisticated synthetic approaches. The historical progression shows a clear trend toward increasingly complex molecular designs that incorporate multiple pharmacophoric elements, reflecting advances in both synthetic chemistry capabilities and biological understanding. This evolution has established pyrrolo[2,3-d]pyrimidines as one of the most important structural classes in contemporary medicinal chemistry, with ongoing research promising continued innovations in therapeutic applications.
Significance in Heterocyclic Chemistry
The significance of pyrrolo[2,3-d]pyrimidine derivatives in heterocyclic chemistry stems from their unique structural properties and exceptional versatility as synthetic building blocks. These compounds represent a class of deaza-isosteres of adenine, where one of the nitrogen atoms in the purine ring system is replaced with a carbon atom, creating distinct electronic and steric properties that can be exploited for various chemical and biological applications. The heterocyclic framework provides an optimal balance of stability and reactivity, allowing for selective functionalization while maintaining structural integrity under diverse reaction conditions.
The importance of this structural class is further emphasized by its widespread occurrence in biologically active compounds and its proven utility in drug discovery programs. Pyrrolopyrimidine derivatives have demonstrated remarkable success in developing inhibitors for various protein kinases, with multiple compounds advancing to clinical trials and several achieving regulatory approval. The structural features that contribute to this success include the ability to form multiple hydrogen bonding interactions with target proteins, appropriate molecular size and shape for binding pocket occupancy, and sufficient synthetic accessibility to enable medicinal chemistry optimization campaigns.
Molecular docking studies have revealed that pyrrolopyrimidine compounds can adopt multiple binding modes within kinase active sites, with the heterocyclic core serving as an anchor point for protein recognition while peripheral substituents modulate selectivity and potency. In one binding mode, the pyrrolo[2,3-d]pyrimidine ring system occupies the adenine region of the adenosine triphosphate binding site, with the nitrogen atoms forming critical hydrogen bonds with backbone residues of the kinase hinge region. Alternative binding modes involve different orientations that can access distinct regions of the active site, providing opportunities for developing inhibitors with unique selectivity profiles.
The synthetic chemistry of pyrrolopyrimidine derivatives has evolved to encompass a wide range of methodologies, from traditional multi-step sequences to more modern green chemistry approaches. Recent developments include the use of biomimetic catalysis with beta-cyclodextrin as a reusable promoter in aqueous media, demonstrating how environmental considerations are being integrated into heterocyclic synthesis. These synthetic advances have made pyrrolopyrimidine derivatives more accessible to researchers and have enabled the rapid generation of diverse compound libraries for biological screening.
Overview of Academic Research Applications
Academic research applications of this compound and related compounds span multiple areas of chemical and biological investigation, with particular emphasis on kinase inhibitor development and mechanistic studies. Recent research has demonstrated the potential of pyrrolopyrimidine derivatives as multi-targeted kinase inhibitors, with compounds showing significant activity against epidermal growth factor receptor, human epidermal growth factor receptor 2, vascular endothelial growth factor receptor 2, and cyclin-dependent kinase 2 enzymes. These studies have revealed that appropriately substituted pyrrolopyrimidines can achieve inhibitory concentrations comparable to established therapeutic agents, while potentially offering improved selectivity profiles.
One notable research direction involves the systematic exploration of structure-activity relationships within the pyrrolopyrimidine class, focusing on how different substitution patterns influence biological activity. Studies have shown that compounds with halogenated benzylidene-benzohydrazide substituents can exhibit cytotoxic effects against multiple cancer cell lines, with half-maximal inhibitory concentrations ranging from 29 to 59 micromolar. The most potent compounds in these studies demonstrated multi-kinase inhibitory activity with half-maximal inhibitory concentrations in the range of 40 to 204 nanomolar, establishing their potential as lead compounds for further development.
Research into the mechanism of action of pyrrolopyrimidine-based kinase inhibitors has revealed their ability to induce cell cycle arrest and apoptosis in cancer cells. Mechanistic investigations have shown that active compounds can increase levels of proapoptotic proteins such as caspase-3 and Bax, while simultaneously downregulating antiapoptotic factors like Bcl-2. These findings provide important insights into how structural modifications translate into biological effects and guide the design of more effective therapeutic agents.
Academic research has also focused on developing improved synthetic methodologies for pyrrolopyrimidine derivatives, with emphasis on environmental sustainability and reaction efficiency. Green chemistry approaches have been developed that utilize water as a reaction medium and employ reusable catalysts, addressing environmental concerns while maintaining high product yields. These synthetic innovations have practical implications for large-scale production and highlight the importance of considering environmental factors in chemical research.
Contemporary research efforts continue to explore novel applications of pyrrolopyrimidine derivatives beyond kinase inhibition, including their potential as inhibitors of other protein targets and their utility in chemical biology studies. The versatility of the pyrrolopyrimidine scaffold suggests that future research may uncover additional therapeutic applications, while ongoing synthetic chemistry developments will likely provide access to previously unexplored structural variants. The sustained academic interest in this compound class reflects its fundamental importance in modern chemical research and its continued potential for generating innovative therapeutic solutions.
Properties
IUPAC Name |
5-bromo-4-chloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN3/c1-5(2)14-3-6(10)7-8(11)12-4-13-9(7)14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSZZBPXLBCJRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1N=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671867 | |
| Record name | 5-Bromo-4-chloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870706-48-2 | |
| Record name | 5-Bromo-4-chloro-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870706-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
A patented method outlines a four-step synthetic route starting from bromoacetaldehyde diethylacetal and ethyl 2-cyanoacetate, proceeding through intermediates such as ethyl 2-cyano-4,4-diethoxybutanoate and 7H-pyrrolo[2,3-d]pyrimidin-4-ol. Key features of this method include:
- Use of sodium hydroxide (20%) to convert 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a yield of approximately 67.8%.
- Overall improved yield and purity (>99.5% by HPLC) without requiring additional purification steps.
- Reduction in reaction time and solvent waste, enhancing economic and ecological viability.
| Step | Reaction Description | Yield (%) | Notes |
|---|---|---|---|
| 1 | Synthesis of ethyl 2-cyano-4,4-diethoxybutanoate | 57 | Starting from bromoacetaldehyde diethylacetal |
| 2 | Formation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol | 68.3 | Intermediate step |
| 3 | Conversion to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 67.8 | Using NaOH (20%) |
| 4 | Final purification and isolation | >99.5 purity | No further purification required |
Introduction of the Isopropyl Group at the 7-Position
The isopropyl substituent at the 7-position can be introduced via alkylation reactions on the pyrrolo[2,3-d]pyrimidine core. While direct literature on 5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is limited, related methods for similar 7-substituted derivatives involve:
- Use of organometallic reagents such as methylmagnesium bromide for methylation at the 7-position, catalyzed by palladium complexes like PdCl2(dppf) under inert atmosphere and controlled temperature (20–60 °C), achieving yields up to 84.2% for 4-methyl derivatives.
- Analogous alkylation with isopropyl sources would follow similar catalytic and temperature conditions, typically involving palladium-catalyzed cross-coupling or Grignard-type reactions.
Catalytic Systems and Reaction Conditions
A notable catalytic system for synthesizing pyrrolo[2,3-d]pyrimidines involves CuCl and 6-methylpicolinic acid, which promotes reactions of 5-bromopyrimidin-4-amines with alkynes, suggesting potential applicability in the functionalization steps of the target compound.
Key reaction conditions reported for related derivatives include:
| Catalyst/System | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| PdCl2(dppf) + methylmagnesium bromide | Toluene/diethyl ether | 20–60 °C | 2–24 hours | 80–84.2 | Alkylation at 7-position (methylation) |
| CuCl + 6-methylpicolinic acid | Not specified | Elevated temp. | Not specified | Not specified | Catalytic system for halogenation/coupling |
| Potassium carbonate in DMF | DMF | Room temperature | 20–24 hours | 80 | Alkylation with benzyl chloride |
Summary Table of Preparation Steps for this compound
| Step No. | Description | Reagents/Catalysts | Conditions | Yield/Outcome |
|---|---|---|---|---|
| 1 | Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Starting from bromoacetaldehyde diethylacetal, ethyl 2-cyanoacetate | Multi-step, NaOH (20%) | ~67.8% yield, >99.5% purity |
| 2 | Introduction of isopropyl group at 7-position | PdCl2(dppf), isopropylmagnesium bromide (inferred) | 20–60 °C, inert atmosphere | Expected high yield (analogous to methylation) |
| 3 | Bromination at 5-position | Bromine source or CuCl/6-methylpicolinic acid catalyst | Controlled temp., solvent | Selective 5-bromo substitution |
| 4 | Purification and isolation | Chromatography, recrystallization | Standard organic methods | High purity final compound |
Research Findings and Practical Notes
- The patented four-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine significantly improves yield and purity compared to earlier methods, reducing waste and processing time.
- Palladium-catalyzed alkylation is a reliable method for introducing alkyl groups at the 7-position, and similar conditions can be adapted for isopropyl substitution.
- Copper-catalyzed systems offer promising routes for halogenation and functionalization in pyrrolo[2,3-d]pyrimidine chemistry, which may be optimized for bromination at the 5-position.
- Reaction optimization includes controlling molar ratios, temperature, solvent choice, and catalyst loading to maximize yield and minimize by-products.
- Purity levels exceeding 99.5% by HPLC are achievable without additional purification after the final step, indicating the efficiency of the synthetic route.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is used to study enzyme inhibition and protein interactions. Its structural similarity to biologically active molecules allows it to be used as a probe in biochemical assays.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
The substituent at position 7 significantly impacts reactivity, stability, and biological activity. Below is a comparative analysis:
Key Observations:
Variations at Positions 4 and 5
Halogenation patterns at positions 4 and 5 dictate reactivity in cross-coupling and substitution reactions:
Key Observations:
- Chlorine at position 4 is a superior leaving group compared to methoxy or amino groups, facilitating nucleophilic aromatic substitution .
- Bromine at position 5 is preferred over fluorine for metal-catalyzed cross-coupling reactions due to its slower oxidative addition kinetics, allowing better control in Pd-mediated reactions .
Example :
- This compound is synthesized by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with isopropyl iodide under basic conditions, followed by bromination with NBS .
Biological Activity
5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 870706-48-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₉BrClN₃
- Molecular Weight : 274.54 g/mol
- IUPAC Name : 5-bromo-4-chloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine
- Purity : 96% .
Pharmacological Profile
Recent studies have indicated that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit a range of biological activities, particularly in anticancer and antiviral applications. The following sections summarize the biological activities associated with this compound.
Anticancer Activity
Research has shown that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit tumor cell proliferation. For instance:
- In vitro Studies : A compound similar in structure demonstrated significant inhibitory effects on MDA-MB-231 triple-negative breast cancer (TNBC) cells with an IC₅₀ value of 0.126 μM . This suggests that this compound may exhibit similar effects.
Antiviral Activity
Pyrrolo[2,3-d]pyrimidine derivatives have also been explored for their antiviral properties:
- Influenza Virus : A related compound showed potent antiviral activity against both Oseltamivir-sensitive and resistant strains of the influenza virus . Although specific data for this compound is limited, its structural similarity suggests potential efficacy.
The mechanisms through which pyrrolo[2,3-d]pyrimidines exert their biological effects often involve:
- Inhibition of Key Enzymes : Many compounds in this class inhibit enzymes critical for cancer cell proliferation and viral replication.
- Targeting Signaling Pathways : They may interfere with signaling pathways that regulate cell growth and survival .
Safety and Toxicology
Safety assessments are crucial for evaluating the therapeutic potential of new compounds:
- Toxicity Studies : A related compound did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg . This finding is promising for the safety profile of this compound.
Research Findings Summary Table
Case Studies
While specific case studies directly involving this compound are scarce, related studies on pyrrolo[2,3-d]pyrimidine derivatives indicate a trend towards promising anticancer and antiviral applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-4-chloro-7-isopropyl-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be optimized?
- Methodology : A common approach involves alkylation of the pyrrolo-pyrimidine core. For example, introducing the isopropyl group may follow a protocol similar to the methyl group substitution described in , where CS₂CO₃ and an alkylating agent (e.g., isopropyl iodide) are used in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at 15–23°C . Reaction optimization may require monitoring by TLC or HPLC to track intermediate formation. For bromination/chlorination, NBS (N-bromosuccinimide) or POCl₃ in DCM under controlled temperatures (0–25°C) can be employed, as seen in .
Q. How should researchers confirm the identity and purity of this compound, given limited vendor-provided analytical data?
- Methodology : Use a combination of:
- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with structurally analogous compounds (e.g., methyl-substituted analogs in and ) .
- Mass spectrometry (MS) : Validate molecular weight via ESI-MS or HRMS, as demonstrated in for related pyrrolo-pyrimidines .
- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254–280 nm) to assess purity ≥95% .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Methodology : Store under inert atmosphere (argon) at –20°C, as halogenated heterocycles are prone to hydrolysis. Conduct accelerated stability studies by monitoring degradation via HPLC under varying conditions (pH, temperature) .
Advanced Research Questions
Q. How do substituents (e.g., isopropyl vs. methyl/ethyl) on the 7-position influence kinase inhibition profiles?
- Methodology :
- Comparative SAR studies : Synthesize analogs (e.g., 7-methyl, 7-ethyl) using methods in and .
- Kinase assays : Test inhibition against EGFR, Her2, and CDK2 via fluorescence-based ATP competition assays (IC₅₀ determination), as in .
- Structural analysis : Use molecular docking (e.g., AutoDock Vina) to model interactions with kinase active sites, correlating steric bulk (isopropyl) with binding affinity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodology :
- Standardize assay conditions : Control variables like ATP concentration, enzyme isoform (e.g., EGFR L858R vs. wild-type), and cell lines .
- Meta-analysis : Compare datasets from (kinase inhibition) and (antimicrobial activity) to identify context-dependent effects .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics .
Q. What strategies are effective for modifying the pyrrolo-pyrimidine scaffold to enhance solubility without compromising activity?
- Methodology :
- Prodrug design : Introduce phosphate or PEG groups at the 2-amino position (see for amino-anilino derivatives) .
- Salt formation : Test hydrochloride or mesylate salts, as seen in for improved aqueous solubility .
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro assays to maintain compound stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
